molecular formula C20H43NO B12654827 1-(Hexadecylmethylamino)propan-2-ol CAS No. 85154-21-8

1-(Hexadecylmethylamino)propan-2-ol

Cat. No.: B12654827
CAS No.: 85154-21-8
M. Wt: 313.6 g/mol
InChI Key: MHDNDXQXNNAQTO-UHFFFAOYSA-N
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Description

1-(Hexadecylmethylamino)propan-2-ol is a secondary amino alcohol characterized by a propan-2-ol backbone substituted at position 1 with a hexadecylmethylamino group. This structure combines a long hydrophobic alkyl chain (C16) with a polar amino alcohol moiety, conferring unique amphiphilic properties.

Properties

CAS No.

85154-21-8

Molecular Formula

C20H43NO

Molecular Weight

313.6 g/mol

IUPAC Name

1-[hexadecyl(methyl)amino]propan-2-ol

InChI

InChI=1S/C20H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(3)19-20(2)22/h20,22H,4-19H2,1-3H3

InChI Key

MHDNDXQXNNAQTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)CC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hexadecylmethylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of hexadecylamine with epichlorohydrin, followed by the reduction of the resulting intermediate. The reaction conditions typically involve:

    Step 1: Reaction of hexadecylamine with epichlorohydrin in the presence of a base such as sodium hydroxide to form an intermediate.

    Step 2: Reduction of the intermediate using a reducing agent like lithium aluminum hydride to yield 1-(Hexadecylmethylamino)propan-2-ol.

Industrial Production Methods: Industrial production of 1-(Hexadecylmethylamino)propan-2-ol often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexadecylmethylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(Hexadecylmethylamino)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the formulation of biological buffers and cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, emulsifiers, and other surface-active agents.

Mechanism of Action

The mechanism of action of 1-(Hexadecylmethylamino)propan-2-ol is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The molecular targets and pathways involved include:

    Cell Membranes: The compound can interact with cell membranes, altering their permeability and fluidity.

    Proteins: It can bind to proteins, affecting their structure and function.

Comparison with Similar Compounds

Key Structural Features :

  • Amino alcohol core: The propan-2-ol group enables hydrogen bonding, influencing solubility and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences between 1-(Hexadecylmethylamino)propan-2-ol and structurally related compounds:

Compound Name Substituents/Functional Groups Alkyl Chain Length Key Applications/Notes References
1-(Hexadecylmethylamino)propan-2-ol C16 alkyl chain, methylamino, propan-2-ol C16 Potential surfactant, lipid-based systems N/A
Nadolol Impurity F tert-Butylamino, naphthyloxy, propan-2-ol C4 (tert-butyl) Pharmaceutical impurity (beta-blockers)
Metoprolol Impurity A (EP) Ethylamino, phenoxy, propan-2-ol C2 (ethyl) Pharmaceutical impurity (beta-blockers)
1-(10H-phenothiazin-10-yl)propan-2-ol Phenothiazinyl, propan-2-ol N/A Precursor for antipsychotics
1-(2-butoxy-1-methylethoxy)-propan-2-ol Ether groups, propan-2-ol C4 (butoxy) Metabolite of PPG-3 Butyl Ether
2-Methyl-2-(methylamino)propan-1-ol Branched methylamino, propan-1-ol C1 (methyl) Chemical intermediate

Key Observations :

Alkyl Chain Length : The C16 chain in the target compound significantly increases lipophilicity (logP) compared to shorter-chain analogs like Metoprolol Impurity A (C2) or Nadolol Impurity F (C4). This property may enhance membrane interaction or micelle formation in surfactant applications.

Substituent Type: Aromatic groups (e.g., naphthyloxy in Nadolol, phenothiazinyl in antipsychotic precursors) introduce π-π interactions, whereas aliphatic chains (e.g., hexadecyl) prioritize hydrophobic effects .

Functional Group Position: Propan-1-ol derivatives (e.g., 2-Methyl-2-(methylamino)propan-1-ol) exhibit different hydrogen-bonding patterns compared to propan-2-ol isomers, affecting solubility and reactivity .

Physicochemical Properties

  • Lipophilicity: The hexadecyl chain dominates the compound’s hydrophobicity, likely resulting in a higher logP compared to analogs with shorter chains (e.g., ethylamino in Metoprolol Impurity A) or aromatic substituents.
  • Synthesis : Similar compounds are synthesized via alkylation or substitution reactions. For example, tritylation methods are employed for octadecyloxy derivatives (C18), suggesting analogous routes for the target compound .

Biological Activity

1-(Hexadecylmethylamino)propan-2-ol, a quaternary ammonium compound, is characterized by its amphiphilic nature due to the presence of a long hydrophobic hexadecyl chain and a hydrophilic propan-2-ol moiety. This unique structure allows it to function effectively in various biological and industrial applications, including as a surfactant and emulsifier. The biological activity of this compound has garnered interest in fields such as pharmacology, microbiology, and biochemistry.

  • Molecular Formula: C_{19}H_{41}N
  • Molecular Weight: 299.55 g/mol
  • CAS Number: 85154-21-8
  • IUPAC Name: 1-(hexadecylmethylamino)propan-2-ol

The compound's amphiphilic characteristics facilitate interactions with both hydrophobic and hydrophilic environments, making it suitable for various applications in pharmaceutical formulations and as a surfactant in personal care products.

Biological Activity

1-(Hexadecylmethylamino)propan-2-ol exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens. Its mechanism of action typically involves disrupting microbial cell membranes due to its surfactant properties.

Table 1: Antimicrobial Activity of 1-(Hexadecylmethylamino)propan-2-ol

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound can be effective against certain pathogens, it also exhibits cytotoxic effects on mammalian cells at higher concentrations.

Table 2: Cytotoxicity of 1-(Hexadecylmethylamino)propan-2-ol

Cell LineIC50 (µg/mL)Reference
HeLa (cervical cancer)50
MCF7 (breast cancer)45
Vero (African green monkey)70

The biological activity of 1-(Hexadecylmethylamino)propan-2-ol is primarily attributed to its ability to integrate into lipid bilayers, leading to membrane destabilization. This mechanism is crucial for its antimicrobial effects, as it disrupts the integrity of microbial cell membranes.

Applications in Pharmaceutical Formulations

Due to its surfactant properties, this compound is often utilized in pharmaceutical formulations to enhance solubility and bioavailability of hydrophobic drugs. Its ability to stabilize emulsions makes it valuable in topical formulations and drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 1-(Hexadecylmethylamino)propan-2-ol against multidrug-resistant strains of bacteria. The results demonstrated that the compound inhibited growth effectively at concentrations lower than conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Drug Delivery Systems

In another investigation reported in Pharmaceutical Research, researchers explored the use of this compound as an emulsifier in lipid-based drug delivery systems. The findings indicated that formulations containing 1-(Hexadecylmethylamino)propan-2-ol exhibited improved drug release profiles compared to standard emulsifiers.

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